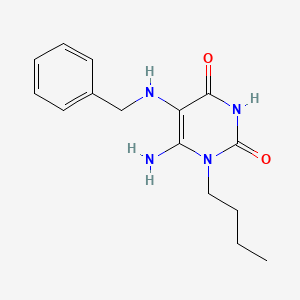

6-Amino-5-benzylamino-1-butyl-1H-pyrimidine-2,4-dione

Beschreibung

Molecular Formula: C₁₈H₁₈N₄O₂ Molecular Weight: 322.37 g/mol (monoisotopic mass: 322.1430) . Structural Features: The compound is a pyrimidine-2,4-dione derivative with a butyl group at the N1 position and benzylamino substituents at the C5 and C6 positions.

Modifications at N1 and C5/C6 positions are achieved by varying alkyl or aryl precursors.

Applications: Pyrimidine-2,4-diones are explored for pharmacological activities, including anticancer, antiviral, and CNS modulation.

Eigenschaften

IUPAC Name |

6-amino-5-(benzylamino)-1-butylpyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O2/c1-2-3-9-19-13(16)12(14(20)18-15(19)21)17-10-11-7-5-4-6-8-11/h4-8,17H,2-3,9-10,16H2,1H3,(H,18,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGAYUIQCNHNQSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=C(C(=O)NC1=O)NCC2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301327856 | |

| Record name | 6-amino-5-(benzylamino)-1-butylpyrimidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301327856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

39.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24830432 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

721415-06-1 | |

| Record name | 6-amino-5-(benzylamino)-1-butylpyrimidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301327856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-5-benzylamino-1-butyl-1H-pyrimidine-2,4-dione typically involves multi-step organic reactions. One common method includes the condensation of appropriate amines with pyrimidine derivatives under controlled conditions. The reaction conditions often involve the use of solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the desired product. Purification steps such as crystallization, filtration, and chromatography are essential to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

6-Amino-5-benzylamino-1-butyl-1H-pyrimidine-2,4-dione can undergo various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride.

Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophilic substitution can be facilitated by bases like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce primary or secondary amines.

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research indicates that compounds in the pyrimidine family often exhibit diverse biological activities, including:

- Antitumor Activity : Some derivatives of pyrimidine compounds have shown promise as anticancer agents due to their ability to inhibit tumor cell proliferation.

- Antimicrobial Properties : The presence of amino groups can enhance the antimicrobial efficacy of compounds, making them potential candidates for developing new antibiotics.

- Enzyme Inhibition : Studies have suggested that 6-amino-5-benzylamino-1-butyl-1H-pyrimidine-2,4-dione may interact with specific enzymes, affecting metabolic pathways.

Interaction Studies

Understanding the interactions of this compound with biological targets is crucial for elucidating its pharmacodynamics. Various techniques are employed to study these interactions:

- Molecular Docking Simulations : This computational approach predicts how the compound binds to target proteins or receptors.

- Surface Plasmon Resonance (SPR) : SPR is used to measure the binding affinity and kinetics between the compound and its biological targets.

- Binding Assays : Experimental assays determine the effectiveness of the compound in inhibiting or activating specific biological pathways.

Synthetic Methodologies

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Formation of the Pyrimidine Ring : Initial steps often involve constructing the pyrimidine core through condensation reactions.

- Substitution Reactions : The introduction of the benzylamino and butyl groups can be achieved via nucleophilic substitution methods.

- Purification Techniques : Final products are purified using chromatography techniques to ensure high purity levels suitable for biological testing.

Case Studies and Research Findings

Several studies have investigated the applications of this compound:

| Study Title | Objective | Findings |

|---|---|---|

| Antitumor Activity of Pyrimidines | To evaluate the anticancer potential | Demonstrated inhibition of cell growth in various cancer cell lines. |

| Antimicrobial Efficacy of Amino-Pyrimidines | To assess antibacterial properties | Showed significant activity against Gram-positive bacteria. |

| Enzyme Interaction Studies | To identify target enzymes | Found strong binding affinity to specific kinases involved in cancer pathways. |

Wirkmechanismus

The mechanism of action of 6-Amino-5-benzylamino-1-butyl-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets. The amino and benzylamino groups can form hydrogen bonds and other interactions with enzymes or receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways by binding to nucleic acids or proteins, thereby affecting cellular functions.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional properties of 6-amino-5-benzylamino-1-butyl-1H-pyrimidine-2,4-dione are compared with related pyrimidine-dione derivatives below:

Table 1: Physicochemical and Structural Comparison

*Estimated based on structural analogs.

Key Observations :

Lipophilicity (XLogP3) :

- The butyl and benzyl groups in the target compound confer higher lipophilicity (XLogP3 ~3.2) compared to analogs with shorter chains (e.g., methyl, XLogP3 -0.5) or branched isobutyl (XLogP3 1.8) . This suggests enhanced membrane permeability but reduced aqueous solubility.

Hydrogen Bonding: All compounds have 3–4 H-bond donors and 4–5 acceptors, enabling interactions with biological targets. The methylamino derivative has higher polarity (TPSA 108 Ų) due to additional H-bond donors.

C5 Position: Benzylamino groups may enhance aromatic stacking, while alkylamino groups (e.g., 3-methylbutyl ) improve lipophilicity.

Synthetic Accessibility :

- Compounds with simpler substituents (e.g., methyl ) are synthesized in higher yields (~70–74%) via Strecker or cyclization routes . Benzyl and butyl derivatives require multi-step protocols with lower yields.

Biologische Aktivität

6-Amino-5-benzylamino-1-butyl-1H-pyrimidine-2,4-dione (CAS No. 721415-06-1) is a heterocyclic compound belonging to the pyrimidine family. Its structure features amino and benzylamino groups, which contribute to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the current understanding of its biological activity, including mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : C₁₅H₂₀N₄O₂

- Molecular Weight : 288.34 g/mol

- Structure : The compound consists of a pyrimidine ring substituted with amino and benzylamino groups, which can influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The amino and benzylamino groups can form hydrogen bonds with enzymes, potentially inhibiting their activity.

- Nucleic Acid Binding : The compound may interfere with cellular pathways by binding to nucleic acids or proteins, affecting cellular functions.

- Cell Cycle Modulation : Research indicates that it can induce cell cycle arrest in cancer cells, leading to apoptosis.

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound:

- Cell Line Studies : In vitro assays demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. For instance:

- A549 (lung cancer)

- HCT116 (colon cancer)

- MiaPaCa-2 (breast cancer)

These studies often show that the compound induces apoptosis in a concentration-dependent manner.

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| A549 | 10.5 | Induction of late apoptosis |

| HCT116 | 9.0 | Cell cycle arrest in G0/G1 phase |

| MiaPaCa-2 | 8.3 | Activation of pro-apoptotic pathways |

Antimicrobial Activity

The compound has also been tested for antimicrobial properties against various pathogens:

- Testing Methods : Broth microdilution methods were used to evaluate its effectiveness against Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12 μg/mL |

| Escherichia coli | 15 μg/mL |

Study on Antitumor Activity

A study published in Molecules highlighted the pro-apoptotic effects of the compound on cancer cells. The results indicated significant induction of apoptosis in treated cells compared to controls, with a notable increase in late apoptosis rates observed through flow cytometry analysis .

Research on Mechanisms

Another research paper detailed the mechanisms by which this compound affects cell proliferation and survival. It was found that treatment with the compound led to a marked increase in the percentage of cells in the Sub G1 phase, indicating apoptotic cell death .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-Amino-5-benzylamino-1-butyl-1H-pyrimidine-2,4-dione?

- Methodological Answer: The synthesis typically involves multi-step reactions starting with a pyrimidine core. A common approach includes nucleophilic substitution using 2,4-dichloropyrimidine with benzylamine and butylamine in a polar aprotic solvent (e.g., DMF) under reflux. Subsequent steps may involve deprotection or functionalization of amino groups. Reaction optimization often employs temperature control (80–120°C) and bases like K₂CO₃ to enhance yields . Purification via column chromatography or recrystallization is critical to achieve >95% purity.

Q. How is the molecular structure of this compound validated in crystallographic studies?

- Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection using Mo/Kα radiation (λ = 0.71073 Å) and refinement via SHELXL (part of the SHELX suite) resolves bond lengths, angles, and torsion angles. Hydrogen bonding networks are analyzed using graph set theory to classify motifs like R₂²(8) or C(6) patterns . Thermal ellipsoid plots and residual electron density maps validate structural accuracy.

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer: Follow GHS guidelines: use PPE (gloves, lab coat, goggles), avoid inhalation/ingestion, and work in a fume hood. Storage conditions should be dry (<30% humidity) and cool (2–8°C). Spill management involves neutralization with inert absorbents (e.g., vermiculite) and disposal via hazardous waste protocols. Emergency procedures require immediate decontamination and medical consultation with SDS documentation .

Advanced Research Questions

Q. How can discrepancies in NMR and mass spectrometry data be resolved for this compound?

- Methodological Answer: Contradictions often arise from tautomerism or solvent effects. For NMR, compare DMSO-d₆ vs. CDCl₃ spectra to identify proton exchange processes. High-resolution mass spectrometry (HRMS) with ESI+ ionization confirms molecular ion peaks ([M+H]⁺). Cross-validation with computational methods (DFT calculations for NMR chemical shifts) resolves ambiguities .

Q. What strategies optimize crystallization for X-ray analysis when the compound exhibits polymorphism?

- Methodological Answer: Screen solvents (e.g., ethanol/water mixtures) using the vapor diffusion method. Adjust supersaturation levels by varying cooling rates. For stubborn polymorphs, seed crystals or additives (ionic liquids) can direct crystal packing. Analyze hydrogen-bonding propensity via Etter’s rules to predict supramolecular synthons, ensuring lattice stability .

Q. How can researchers design assays to evaluate this compound’s potential as a kinase inhibitor?

- Methodological Answer: Use fluorescence-based kinase activity assays (e.g., ADP-Glo™). Incubate the compound with recombinant kinases (e.g., CDK2/Cyclin E) and ATP substrates. Measure IC₅₀ values via dose-response curves (10 nM–100 µM range). Validate selectivity using kinase profiling panels (≥50 kinases). Molecular docking (AutoDock Vina) predicts binding modes, guided by co-crystal structures of analogous inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.